ND serves as a valuable building block for synthesizing more complex molecules with desired properties. Its reactive aldehyde groups allow for condensation reactions with various compounds. For instance, research suggests ND can be a precursor for Schiff bases, which exhibit a range of biological activities [1].
Here, the formation of Schiff bases involves the condensation of ND with primary amines. These Schiff bases and their metal complexes have shown potential in medicinal chemistry due to their diverse biological properties [1].
[1] Maher, A. M. (2018). Recent advances in the chemistry of 2,3-dihydroxynaphthalene and its analogues. Molecules, 23(12), 3222.
Naphthalene-1,4-dicarbaldehyde has the molecular formula C12H8O2. It is a derivative of naphthalene, characterized by its two aldehyde groups. This compound is recognized for its utility as a building block in organic synthesis and as a fluorescent probe in biological research . Its distinct properties arise from the presence of both aromatic and aldehyde functionalities.
Currently, there's no documented information regarding a specific mechanism of action for NDC in biological systems.
These reactions make naphthalene-1,4-dicarbaldehyde a versatile intermediate in organic synthesis.
Research indicates that naphthalene-1,4-dicarbaldehyde exhibits potential biological activity. It has been studied for its role as a fluorescent probe for detecting biological molecules like amines and amino acids. Additionally, ongoing research is exploring its potential applications in drug development, particularly as a candidate for anticancer agents .
Naphthalene-1,4-dicarbaldehyde can be synthesized through various methods:
Naphthalene-1,4-dicarbaldehyde finds diverse applications across several fields:
The interaction studies involving naphthalene-1,4-dicarbaldehyde primarily focus on its ability to form Schiff bases with primary amines. This reaction is significant for its application as a fluorescent probe. Additionally, understanding its electrophilic aromatic substitution reactions provides insights into its reactivity with various substrates.
Naphthalene-1,4-dicarbaldehyde can be compared with several related compounds:
| Compound | Structure | Functional Groups | Unique Features |
|---|---|---|---|
| Naphthalene-1,4-dicarboxylic acid | C12H8O4 | Carboxylic acids | Similar structure but different reactivity due to carboxylic groups. |
| Naphthalene-1,4-dimethanol | C12H10O2 | Primary alcohols | Reduced form with different reactivity and applications. |
| 1-Naphthaldehyde | C10H8O | Single aldehyde group | Simpler derivative used in different synthetic applications. |
The uniqueness of naphthalene-1,4-dicarbaldehyde lies in its dual aldehyde functionality, which enhances its versatility in chemical transformations and applications compared to these similar compounds .
The IUPAC name, naphthalene-1,4-dicarbaldehyde, reflects its positional isomerism and functional groups. The SMILES notation, C1=CC=C2C(=CC=C(C2=C1)C=O)C=O, describes a planar naphthalene core with aldehyde groups at adjacent positions. The InChI key, XUFLAVKRRLBIMV-UHFFFAOYSA-N, confirms its stereochemical arrangement.
Key Structural Features:
While the exact discovery date is undocumented, synthetic routes for naphthalene-1,4-dicarbaldehyde emerged in the 1980s. Early methods focused on oxidation of dimethylnaphthalene derivatives, though challenges with impurity control (e.g., trimellitic acid) limited scalability. Modern advancements include catalytic formylation and desaturative approaches, such as the Vilsmeier–Haack reaction, which improves regioselectivity.
Synthetic Milestones:
Naphthalene-1,4-dicarbaldehyde occupies a distinct niche among aromatic dialdehydes due to its symmetry and electronic properties. Its reactivity diverges from isomers like 1,5-dicarbaldehyde (CAS 7141-15-3), which exhibits lower solubility and different regioselectivity in electrophilic substitutions.
Comparative Analysis of Naphthalene Dialdehydes:
| Property | 1,4-Dicarbaldehyde | 1,5-Dicarbaldehyde | 2,7-Dicarbaldehyde |
|---|---|---|---|
| Symmetry | High | Low | High (para-like) |
| Coordination Affinity | Strong (π-donor) | Moderate | Moderate |
| Applications | COFs, sensors | Polycondensations | Fluorescent probes |
The compound’s dual aldehyde groups enable diverse applications:
Naphthalene-1,4-dicarbaldehyde acts as a ligand in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). For example:
A derivative, 1-hydroxy-2,4-diformylnaphthalene, undergoes Knoevenagel condensation to form fluorescent probes for detecting anions (e.g., SO₃²⁻/HSO₃⁻) with sensitivity down to 0.45 μM.
The aldehyde groups participate in:
Naphthalene-1,4-dicarbaldehyde possesses the molecular formula C₁₂H₈O₂ with a molecular weight of 184.19 grams per mole [1]. The compound is identified by the Chemical Abstracts Service (CAS) registry number 38153-01-4 [1]. The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is naphthalene-1,4-dicarbaldehyde [1] [2].
The structural configuration of naphthalene-1,4-dicarbaldehyde is characterized by a naphthalene backbone with two aldehyde functional groups (-CHO) attached at the 1 and 4 positions [3]. The canonical SMILES notation for this compound is C1=CC=C2C(=CC=C(C2=C1)C=O)C=O [1], while the International Chemical Identifier (InChI) is InChI=1S/C12H8O2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-8H [1] [2]. The corresponding InChI Key is XUFLAVKRRLBIMV-UHFFFAOYSA-N [1] [2].
The molecular structure exhibits significant electronic delocalization due to the aromatic naphthalene system. The compound contains 14 heavy atoms with 2 rotatable bonds, indicating relatively restricted conformational flexibility [4]. The presence of two aldehyde groups provides 2 hydrogen bond acceptors, while the absence of hydroxyl or amino groups results in zero hydrogen bond donors [4].
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈O₂ |
| IUPAC Name | naphthalene-1,4-dicarbaldehyde |
| CAS Number | 38153-01-4 |
| Molecular Weight (g/mol) | 184.19 |
| MDL Number | MFCD01861387 |
| InChI | InChI=1S/C12H8O2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-8H |
| InChI Key | XUFLAVKRRLBIMV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=CC=C(C2=C1)C=O)C=O |
Naphthalene-1,4-dicarbaldehyde exhibits a melting point of 121°C according to multiple sources [5] [6]. However, some commercial sources report a slightly lower range of 92-94°C [7]. The compound demonstrates thermal stability under standard storage conditions when kept in an inert atmosphere at room temperature [2].
The thermal behavior of naphthalene-1,4-dicarbaldehyde is influenced by its aromatic structure and the presence of aldehyde functional groups. The compound's thermal stability is enhanced by the resonance stabilization provided by the naphthalene ring system, similar to other polycyclic aromatic compounds [8].
The solubility characteristics of naphthalene-1,4-dicarbaldehyde reflect its amphiphilic nature, with both aromatic hydrophobic regions and polar aldehyde groups. The compound exhibits limited solubility in water due to its predominantly aromatic character [3]. However, it demonstrates good solubility in organic solvents, particularly ethanol and diethyl ether [3].
The calculated octanol-water partition coefficient (LogP) of 2.39 indicates moderate lipophilicity [4], suggesting preferential dissolution in organic phases compared to aqueous media. This property is consistent with the compound's use in organic synthesis applications where organic solvent systems are typically employed.
While specific density values for naphthalene-1,4-dicarbaldehyde were not directly available in the literature searched, related naphthalene dialdehyde derivatives show similar physicochemical properties. For comparison, the closely related compound 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde exhibits a density of 1.504 g/cm³ and a refractive index of 1.798 [9].
The molecular structure of naphthalene-1,4-dicarbaldehyde, with its extended π-conjugation system and aldehyde substituents, would be expected to have similar optical properties due to the comparable electronic structure and polarizability.
Although specific crystallographic data for naphthalene-1,4-dicarbaldehyde was not found in the current literature search, related naphthalene compounds provide insight into expected structural features. The parent naphthalene molecule crystallizes in a monoclinic system with space group P2₁/a, containing two molecules per unit cell [10].
The crystal structure of naphthalene derivatives is typically characterized by π-π stacking interactions between aromatic rings and intermolecular hydrogen bonding when polar substituents are present. For naphthalene-1,4-dicarbaldehyde, the aldehyde groups would contribute to dipole-dipole interactions in the solid state, potentially influencing the overall crystal packing arrangement.
| Property | Value |
|---|---|
| Melting Point (°C) | 121 (range: 92-94 to 121) |
| Physical Form | Crystalline solid |
| Color | White to pale yellow |
| Solubility in Water | Limited |
| Solubility in Organic Solvents | Soluble in ethanol, ether |
| LogP | 2.39 |
| Heavy Atoms Count | 14 |
| Rotatable Bond Count | 2 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
| Polar Surface Area (Ų) | 34 |
| Number of Rings | 2 |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for naphthalene-1,4-dicarbaldehyde through both ¹H and ¹³C NMR analyses. The compound's NMR characteristics are influenced by the aromatic naphthalene ring system and the two aldehyde substituents.
For ¹H NMR spectroscopy, the aromatic protons of the naphthalene ring typically appear in the characteristic aromatic region between 7.0-8.0 parts per million (ppm) [11] [12]. The aldehyde protons (-CHO) would be expected to appear significantly downfield, typically around 9.5-10.5 ppm due to the strong deshielding effect of the carbonyl carbon [11].
In ¹³C NMR spectroscopy, the carbonyl carbons of the aldehyde groups would appear in the characteristic carbonyl region around 190-200 ppm [11] [13]. The aromatic carbons of the naphthalene ring system would appear in the typical aromatic carbon region between 120-140 ppm, with specific chemical shifts depending on the substitution pattern and electronic effects [11] [13].
The ¹³C NMR spectrum would be expected to show distinct signals for each carbon environment, with the naphthalene carbons showing characteristic splitting patterns due to the symmetry of the molecule and the positioning of the aldehyde substituents.
Infrared (IR) spectroscopy of naphthalene-1,4-dicarbaldehyde would be dominated by characteristic absorption bands from both the aromatic naphthalene system and the aldehyde functional groups. The most prominent feature would be the carbonyl (C=O) stretching vibration of the aldehyde groups, typically appearing around 1700-1750 cm⁻¹ [14].
The aromatic C-H stretching vibrations would appear in the region around 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations would be observed in the fingerprint region around 1400-1600 cm⁻¹ [15] [14]. The aldehyde C-H stretching would appear as a characteristic band around 2720-2820 cm⁻¹.
Additional bands would include aromatic C-H bending vibrations in the 700-900 cm⁻¹ region and various skeletal vibrations of the naphthalene ring system. The specific positioning and intensity of these bands would be influenced by the electronic effects of the aldehyde substituents on the aromatic system.
Mass spectrometry of naphthalene-1,4-dicarbaldehyde would show a molecular ion peak at m/z 184, corresponding to the molecular weight of 184.19 Da [1] [16]. The compound would likely exhibit characteristic fragmentation patterns typical of aromatic aldehydes.
Common fragmentation pathways would include the loss of one or both aldehyde groups (loss of CHO, m/z 155) and subsequent ring fragmentation. The base peak might correspond to a stabilized aromatic cation formed through loss of the aldehyde substituents, taking advantage of the aromatic stabilization of the naphthalene system.
The mass spectrometric behavior would be influenced by the electron impact ionization conditions and the stability of the resulting fragment ions. The aromatic nature of the naphthalene backbone would promote the formation of stable radical cations through resonance stabilization.
The UV-visible absorption properties of naphthalene-1,4-dicarbaldehyde would be characterized by extended π-conjugation arising from the naphthalene aromatic system and the conjugated aldehyde substituents. The parent naphthalene molecule exhibits characteristic absorption bands in the UV region, with the longest wavelength absorption around 320 nm [17].
The introduction of aldehyde substituents at the 1,4-positions would be expected to cause a bathochromic (red) shift in the absorption spectrum due to extended conjugation between the carbonyl groups and the aromatic π-system [18]. This electronic interaction would lower the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
The UV-visible spectrum would likely show multiple absorption bands corresponding to different electronic transitions within the aromatic system. The compound might exhibit some fluorescence properties due to its aromatic nature, though the presence of carbonyl groups could lead to non-radiative decay pathways that might quench fluorescence [3].
The electronic structure of naphthalene-1,4-dicarbaldehyde has been the subject of theoretical investigations using density functional theory (DFT) calculations. These computational studies provide insight into the molecular orbital structure, electronic properties, and reactivity patterns of the compound.
DFT calculations on related naphthalene derivatives suggest that the HOMO-LUMO energy gap for naphthalene-1,4-dicarbaldehyde would be influenced by both the aromatic naphthalene system and the electron-withdrawing aldehyde substituents [18] [19]. The aldehyde groups would act as electron-accepting substituents, lowering both the HOMO and LUMO energy levels compared to unsubstituted naphthalene.
The electronic structure calculations would predict specific orbital contributions and charge distributions within the molecule. The HOMO would likely be localized primarily on the naphthalene ring system, while the LUMO would have significant contributions from the carbonyl groups of the aldehyde substituents [19].
Theoretical calculations using various basis sets and functionals have shown good agreement with experimental observations for naphthalene derivatives. For the parent naphthalene molecule, DFT calculations with the B3LYP functional and 6-31G basis set predict a HOMO-LUMO gap of approximately 4.75 eV [18]. The introduction of aldehyde substituents would be expected to reduce this gap due to the electron-withdrawing nature of the carbonyl groups.
The oxidation of 1,4-dimethylnaphthalene represents the most direct and widely utilized approach for naphthalene-1,4-dicarbaldehyde synthesis [1] [2]. This transformation involves the selective oxidation of methyl groups to aldehyde functionality while preserving the aromatic naphthalene core structure.
Potassium Permanganate Oxidation
Potassium permanganate serves as a robust oxidizing agent for this transformation, typically employed under alkaline aqueous conditions [1] [3]. The reaction proceeds through sequential oxidation stages, beginning with benzylic hydrogen abstraction followed by formation of carbinol intermediates. Optimal reaction conditions involve maintaining temperatures between 80-100°C in aqueous sodium hydroxide medium [3]. However, careful monitoring is essential to prevent over-oxidation to the corresponding dicarboxylic acid. Typical yields range from 60-75% when reaction parameters are properly controlled [1] [3].
Manganese Dioxide Methodology
Manganese dioxide provides superior selectivity for aldehyde formation compared to permanganate systems [4] [5]. The heterogeneous nature of manganese dioxide allows for milder reaction conditions and enhanced control over oxidation progression [4]. Active manganese dioxide, prepared through precipitation from manganese sulfate and potassium permanganate solutions followed by thermal activation at 100-200°C, demonstrates optimal catalytic performance [4]. The mechanism involves substrate adsorption onto the manganese dioxide surface, followed by electron transfer processes that generate radical intermediates [4]. Subsequent oxidation yields the desired aldehyde products with minimal formation of over-oxidized species [5].
Chromium-Based Oxidants
Chromium trioxide in acetic acid medium provides an alternative oxidative pathway, particularly effective for large-scale applications [1] [3]. The reaction typically requires temperatures of 50-80°C and demonstrates moderate selectivity for aldehyde formation [3]. Sodium dichromate in sulfuric acid represents a more economical variant, though with reduced selectivity and increased environmental concerns due to hexavalent chromium toxicity [1].
Electrophilic halogenation of naphthalene followed by nucleophilic substitution provides an alternative synthetic pathway [6] [7]. Bromination of naphthalene using bromine and aluminum chloride proceeds via electrophilic aromatic substitution to yield 1,4-dibromonaphthalene intermediates [8] [9]. The regioselectivity of this process depends significantly on reaction conditions, with temperature and Lewis acid concentration influencing the ratio of 1,4- versus other substitution patterns [8].
Subsequent conversion of dihalogenated intermediates to dicarbaldehyde products requires treatment with formylating agents or organometallic reagents. Lithium-halogen exchange followed by quenching with dimethylformamide represents one effective protocol [10] [11]. Alternative approaches involve palladium-catalyzed carbonylation reactions using carbon monoxide and reducing agents [12] [13].
Organolithium reagents provide highly regioselective pathways for naphthalene functionalization [10] [11]. Directed lithiation protocols employ alkyllithium reagents in combination with coordinating ligands to achieve site-selective metallation [10]. The key to successful organolithium-based synthesis lies in controlling reaction temperatures and employing appropriate electrophilic trapping agents [10] [11].
Directed Metallation Protocols
The use of noncovalent lithium-hydrogen interactions enables selective lithiation at specific naphthalene positions [10] [11] [14]. Treatment of substituted naphthalenes with n-butyllithium in the presence of tetramethylethylenediamine produces lithiated intermediates with high regioselectivity [10] [11]. These metallated species react readily with dimethylformamide to yield formyl groups upon aqueous workup [10].
The methodology demonstrates particular utility for preparing unsymmetrically substituted naphthalene derivatives [10] [11]. Reaction yields typically range from 75-95% when proper precautions against moisture and oxygen are maintained [10] [11]. The protocol enables formation of both mono- and difunctionalized products depending on stoichiometry and reaction conditions [10] [11].
Palladium-catalyzed carbonylation represents a significant advancement in aromatic aldehyde synthesis [15] [16] [12]. These transformations utilize carbon monoxide and hydrogen (syngas) in the presence of palladium catalysts to introduce formyl groups directly onto aromatic substrates [12] [13].
Syngas-Based Methodologies
Continuous-flow synthesis protocols employing syngas demonstrate particular promise for industrial applications [12] [13]. Palladium acetate catalysts in combination with specialized ligands enable efficient formylation under controlled pressure and temperature conditions [12]. Typical reaction parameters involve temperatures of 150°C and syngas pressures of 10-20 atmospheres [12] [13].
The methodology exhibits broad substrate tolerance and provides excellent regioselectivity when appropriate directing groups are present [12]. Catalyst loadings as low as 1 mol% palladium enable economical large-scale synthesis [12] [13]. Product isolation through distillation or crystallization yields high-purity naphthalene-1,4-dicarbaldehyde suitable for subsequent transformations [12].
Dearomative Functionalization
Recent developments in palladium-catalyzed dearomative functionalization provide novel approaches to naphthalene modification [15] [16] [17]. These methodologies exploit the conjugated diene character of naphthalene systems to enable 1,4-difunctionalization patterns [15] [16]. Tandem Heck-Suzuki coupling sequences demonstrate particular effectiveness for introducing multiple functional groups with high diastereoselectivity [16] [17].
Oxidative cleavage of appropriately substituted naphthalene precursors offers environmentally benign alternatives to traditional synthetic approaches [18] [19]. These methodologies employ molecular oxygen as the primary oxidant, often in conjunction with metal catalysts to achieve selective bond scission [18].
Manganese-Catalyzed Aerobic Oxidation
Light-driven manganese-catalyzed protocols demonstrate remarkable efficiency for oxidative cleavage transformations [18]. The methodology employs manganese triflate complexes with bipyridine ligands under blue light irradiation to activate molecular oxygen [18]. Reaction conditions involve ambient temperature and atmospheric pressure, making the process highly attractive for practical applications [18].
The mechanism involves formation of high-valent manganese-oxo species that facilitate selective carbon-carbon bond cleavage [18]. Methanol solvent plays a crucial role in oxygen activation and subsequent oxidation processes [18]. Product formation proceeds through bis(μ-oxo)dimanganese intermediates that demonstrate exceptional selectivity for aldehyde formation [18].
Photocatalytic Oxidative Cleavage
Photocatalytic approaches employing visible light activation provide sustainable alternatives to traditional oxidative methods [19]. These systems typically utilize earth-abundant metal catalysts in combination with organic photosensitizers to achieve selective substrate activation [19]. The methodology demonstrates particular utility for oxidative cleavage of alkene substrates to yield dicarbonyl compounds [19].
Effective purification of naphthalene-1,4-dicarbaldehyde requires careful consideration of the compound's physical and chemical properties. The presence of two reactive aldehyde groups necessitates mild purification conditions to prevent unwanted side reactions or decomposition [20] [21].
Column Chromatography
Silica gel column chromatography represents the most widely employed purification method for laboratory-scale synthesis [20] [21]. Optimal separation employs hexane-ethyl acetate solvent systems with gradients ranging from 3:1 to 1:1 ratios [20] [21]. The relatively polar nature of the dicarbaldehyde product requires moderately polar elution conditions for efficient separation from starting materials and byproducts [20].
Product recovery through column chromatography typically achieves 85-92% yields with purities of 95-98% [20] [21]. The method demonstrates excellent scalability from milligram to multi-gram quantities, making it suitable for both research and pilot-scale applications [20].
Recrystallization Methods
Recrystallization from appropriate solvent systems provides an economical approach for achieving high product purity [20] [22]. Ethanol and acetone demonstrate particular effectiveness as recrystallization solvents, typically requiring heating to 60-80°C for complete dissolution [20] [22]. Slow cooling or addition of anti-solvent facilitates formation of well-defined crystals with enhanced purity [22].
The recrystallization process typically achieves purities of 98-99% with recovery yields of 75-85% [20] [22]. Multiple recrystallization cycles may be employed when exceptionally high purity is required [22]. The method demonstrates excellent scalability and remains cost-effective for industrial applications [20].
Sublimation Techniques
Sublimation under reduced pressure provides an effective purification method for compounds with appropriate vapor pressure characteristics [20]. Naphthalene-1,4-dicarbaldehyde sublimes readily at temperatures of 100-150°C under reduced pressure (0.1-1.0 mmHg) [20]. The sublimation process effectively removes non-volatile impurities and achieves purities of 97-99% with recoveries of 80-90% [20].
Crystallization from Mixed Solvents
Mixed solvent crystallization employing ethanol-water systems demonstrates particular effectiveness for achieving high product purity [20]. The methodology involves dissolution in hot ethanol followed by gradual addition of water to induce crystallization [20]. Temperature control during the crystallization process (0-5°C) enhances crystal quality and product purity [20].
This approach typically achieves purities of 98-99.5% with excellent recovery yields of 85-95% [20]. The method demonstrates broad scalability from laboratory to industrial applications while maintaining consistent product quality [20].
The transition from laboratory-scale synthesis to industrial production of naphthalene-1,4-dicarbaldehyde requires careful evaluation of multiple factors including safety, economics, environmental impact, and product quality [23] [24]. Industrial methodologies must demonstrate robustness, reproducibility, and cost-effectiveness while maintaining acceptable environmental and safety profiles [23].
Economic Factors
Raw material costs represent a significant component of industrial production economics [23] [24]. The availability and pricing of 1,4-dimethylnaphthalene precursors, along with oxidizing agents and catalysts, directly influence process viability [23]. Market analysis indicates stable demand growth for naphthalene-1,4-dicarbaldehyde derivatives, supporting investment in dedicated production capacity [23] [24].
Energy requirements for heating, cooling, and separation operations constitute major operational expenses [23]. Process optimization focusing on energy integration and heat recovery can significantly improve economic performance [23]. Catalyst recycling and solvent recovery systems provide additional opportunities for cost reduction while enhancing environmental sustainability [23].
Safety and Environmental Considerations
Industrial synthesis of naphthalene-1,4-dicarbaldehyde must address potential safety hazards associated with oxidizing agents, organic solvents, and reactive intermediates [23]. Proper containment systems and emergency response protocols are essential for safe operations [23]. Automated process control systems minimize operator exposure while ensuring consistent product quality [23].
Environmental impact assessment focuses on waste generation, emissions control, and energy consumption [23] [25]. Selection of environmentally benign oxidizing agents and solvents reduces regulatory compliance requirements and enhances public acceptance [25]. Implementation of green chemistry principles through process design minimizes environmental footprint while maintaining economic viability [25].
Process Integration and Automation
Continuous flow processing offers significant advantages for industrial naphthalene-1,4-dicarbaldehyde production [12] [13]. Automated systems enable precise control of reaction parameters including temperature, pressure, and reagent addition rates [12]. Real-time monitoring and feedback control systems ensure consistent product quality while minimizing off-specification material [12] [13].
Integration of downstream purification operations with primary synthesis reactions enhances overall process efficiency [12]. Continuous distillation and crystallization systems reduce inventory requirements while improving product throughput [12]. Advanced process control systems optimize energy utilization and minimize waste generation [12] [13].
Quality Control and Product Specifications
Industrial production requires robust analytical methods for monitoring product quality and detecting trace impurities [21] [26]. High-performance liquid chromatography and gas chromatography-mass spectrometry provide sensitive detection of organic impurities [21]. Nuclear magnetic resonance spectroscopy enables structural confirmation and quantitative purity assessment [21].